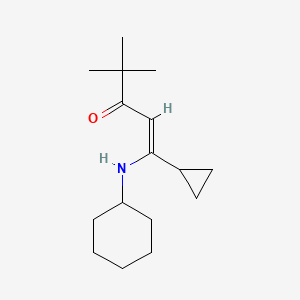
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is an intriguing compound due to its unique structure, which combines elements from different chemical groups. These structural features often result in interesting biological and chemical properties, making it a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis typically involves multi-step processes, beginning with the formation of quinoline derivatives. Initial steps might include the cyclization of aniline derivatives to form the quinoline core, followed by modifications to introduce the fluorophenyl, indole, and triazole groups.
Typical reagents and catalysts include:
Palladium-based catalysts for cross-coupling reactions.
Basic or acidic conditions to promote cyclization and other transformations.
Industrial Production Methods
Large-scale production might leverage optimized catalytic processes to improve yield and reduce waste. Continuous flow reactors can enhance efficiency, making the process more suitable for industrial application.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
The compound can participate in:
Oxidation reactions, especially involving the indole or quinoline units.
Substitution reactions, where the fluorophenyl group could be replaced by other functional groups.
Reduction reactions, potentially affecting the carbonyl group in ethanone.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substituents might be introduced via nucleophilic substitution reactions, using halogenated derivatives and suitable nucleophiles.
Major Products
These reactions can lead to products with modified functional groups, such as:
Hydroxylated quinoline derivatives from oxidation.
Reduced ethanone groups leading to alcohols.
Substituted fluorophenyl groups yielding new derivatives with varied properties.
Aplicaciones Científicas De Investigación
This compound has significant potential in several areas:
Chemistry: : Studied for its reactivity and potential as a synthetic intermediate.
Biology: : Explored for its interactions with biological molecules, especially as a potential inhibitor or activator of specific enzymes.
Medicine: : Investigated for its therapeutic potential in treating diseases, leveraging its structural features that can mimic or block biological processes.
Industry: : Used in the development of advanced materials, where its unique properties can be beneficial.
Mecanismo De Acción
The compound's effects are likely due to its interaction with specific molecular targets, such as enzymes or receptors. The triazole and indole groups can engage in binding interactions, while the quinoline unit might influence the overall activity and specificity.
Comparación Con Compuestos Similares
Similar compounds might include other heterocyclic structures with indole, triazole, or quinoline groups. Examples could be:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(indol-3-yl)ethanone, which lacks the triazole and fluorophenyl groups.
1-(quinolin-1(2H)-yl)-2-(triazol-3-yl)ethanone, which lacks the indole and fluorophenyl groups.
Its uniqueness lies in the combination of these specific functional groups, leading to a compound with distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5OS/c28-19-11-13-20(14-12-19)33-26(22-16-29-23-9-3-2-8-21(22)23)30-31-27(33)35-17-25(34)32-15-5-7-18-6-1-4-10-24(18)32/h1-4,6,8-14,16,29H,5,7,15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQHYFXWLUISCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)C5=CNC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2411246.png)

![1-[(3-Iodophenyl)carbonyl]pyrrolidine](/img/structure/B2411250.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2411253.png)


![5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2411258.png)


![(2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2411263.png)
![3-Methylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2411264.png)

![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide](/img/structure/B2411268.png)
